![molecular formula C19H24O3 B5205299 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene, also known as GW501516, is a synthetic drug that has been widely researched in the scientific community. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists, which are known to regulate various physiological processes in the body.
Wirkmechanismus
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene activates PPARδ, a nuclear receptor that regulates gene expression in various tissues. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce inflammation. Additionally, PPARδ activation has been shown to increase the expression of genes involved in muscle fiber type switching, which may contribute to the improvement in endurance observed with 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene treatment.
Biochemical and Physiological Effects
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene has been shown to have a variety of biochemical and physiological effects. It increases the expression of genes involved in lipid metabolism and mitochondrial biogenesis, leading to increased energy production and improved endurance. It also has anti-inflammatory effects and may be useful in treating inflammatory diseases. Additionally, 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene has been shown to improve lipid metabolism and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene has several advantages for lab experiments. It is a selective agonist for PPARδ, which allows for specific activation of this receptor without affecting other nuclear receptors. Additionally, 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene has been shown to have low toxicity in animal models, making it a safe compound for use in lab studies. However, the complex synthesis method and high cost of 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene may limit its use in certain lab settings.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene. One potential area of study is the use of 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene in treating muscle wasting diseases such as muscular dystrophy. Additionally, further research is needed to understand the long-term effects of 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene treatment on energy metabolism and cardiovascular health. Finally, the development of more efficient synthesis methods for 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene could make it more accessible for use in lab experiments.
Conclusion
In conclusion, 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene is a synthetic drug that has been extensively researched for its potential therapeutic applications. It activates PPARδ, leading to improved energy metabolism, reduced inflammation, and improved endurance. While it has several advantages for lab experiments, its complex synthesis method and high cost may limit its use in certain settings. Future research on 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene may lead to new treatments for muscle wasting diseases and improved cardiovascular health.
Synthesemethoden
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methylphenol, which is then reacted with 1-bromo-3-chloropropane to obtain 4-methylphenyl 3-chloropropyl ether. This intermediate is then reacted with 4-(4-bromobutoxy)phenol to obtain the final product, 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene. The synthesis of 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene has been extensively researched for its potential therapeutic applications. It has been shown to improve endurance and reduce muscle fatigue in animal models, making it a potential treatment for muscle wasting diseases. It has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases such as arthritis. Additionally, 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene has been studied for its potential to improve lipid metabolism and reduce the risk of cardiovascular disease.
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-6-9-17(10-7-15)21-12-4-5-13-22-18-11-8-16(2)14-19(18)20-3/h6-11,14H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKCTQAXIOUMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
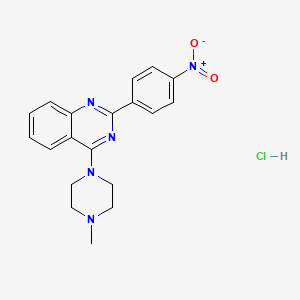
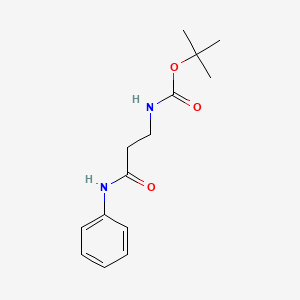
![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~2~,N~2~-diethylglycinamide dihydrochloride hydrate](/img/structure/B5205234.png)



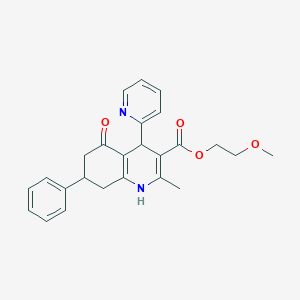
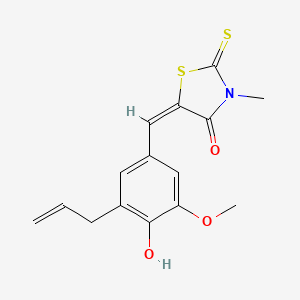

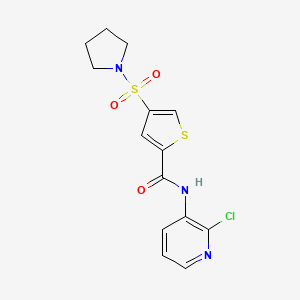
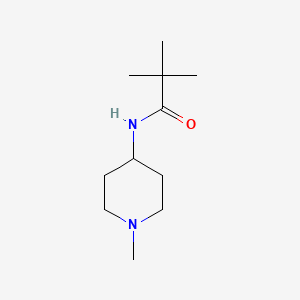

![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)